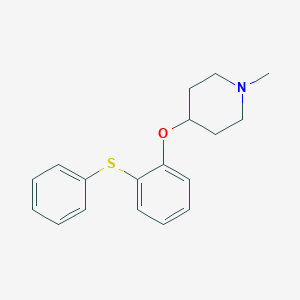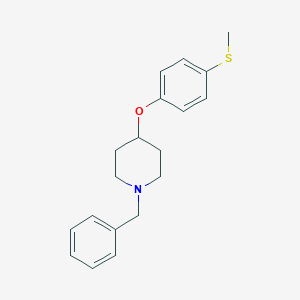![molecular formula C22H27ClN2OS B374858 2-[4-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl ethyl ether](/img/structure/B374858.png)
2-[4-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl ethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-4-(2-ethoxyethyl)piperazine is a complex organic compound that belongs to the class of benzothiepin derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-4-(2-ethoxyethyl)piperazine typically involves multiple steps:
Formation of the Benzothiepin Core: The initial step involves the synthesis of the benzothiepin core, which can be achieved through cyclization reactions involving appropriate starting materials such as chlorobenzene derivatives and thiophenol.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzothiepin core reacts with 2-ethoxyethylpiperazine under controlled conditions.
Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
化学反応の分析
Types of Reactions
1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-4-(2-ethoxyethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at various positions on the benzothiepin core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-4-(2-ethoxyethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-4-(2-ethoxyethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
Similar Compounds
- 2-(3-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)ethanol
- 3-Chloro-5,6-dihydrobenzobbenzothiepin-5-amine
Uniqueness
1-(3-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-4-(2-ethoxyethyl)piperazine is unique due to its specific structural features, such as the presence of the piperazine ring and the ethoxyethyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
分子式 |
C22H27ClN2OS |
|---|---|
分子量 |
403g/mol |
IUPAC名 |
1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-(2-ethoxyethyl)piperazine |
InChI |
InChI=1S/C22H27ClN2OS/c1-2-26-14-13-24-9-11-25(12-10-24)20-16-17-15-18(23)7-8-21(17)27-22-6-4-3-5-19(20)22/h3-8,15,20H,2,9-14,16H2,1H3 |
InChIキー |
CPMIJBSXELTQTD-UHFFFAOYSA-N |
SMILES |
CCOCCN1CCN(CC1)C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
正規SMILES |
CCOCCN1CCN(CC1)C2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(isopropylsulfanyl)phenyl]ethanone O-[3-(dimethylamino)propyl]oxime](/img/structure/B374775.png)
![3-[(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]-N,N-dimethyl-1-propanamine](/img/structure/B374776.png)
![1-benzyl-4-[2-(methylsulfanyl)phenoxy]piperidine](/img/structure/B374779.png)
![N-{4-[2-(dimethylamino)ethoxy]phenyl}-6,11-dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B374781.png)
![N-{2-[(dimethylamino)methyl]phenyl}-6,11-dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B374784.png)

![1-(7-ethyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374787.png)
![N-(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-N-{4-[2-(dimethylamino)ethoxy]phenyl}amine](/img/structure/B374788.png)
![N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-N-(2-propynyl)amine](/img/structure/B374789.png)

![17-chloro-3,3-dimethyl-13-thia-3-azoniatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaene](/img/structure/B374792.png)
![N-allyl-N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methylamine](/img/structure/B374793.png)
![1-{2-[1,1-Bis(4-fluorophenyl)ethoxy]ethyl}pyrrolidine](/img/structure/B374795.png)
![2-[bis(4-fluorophenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B374796.png)
